

A Comparative Guide to the Bioactivity of Apelin-13 and [Pyr1]apelin-13

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of two prominent isoforms of the apelin peptide: Apelin-13 and its pyroglutamated form, [Pyr1]apelin-13. This comparison is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate peptide for their specific experimental needs.

Introduction

Apelin peptides are the endogenous ligands for the G protein-coupled receptor, APJ. They are implicated in a wide range of physiological processes, particularly in the cardiovascular system. Apelin-13 is a 13-amino acid peptide, while [Pyr1]apelin-13 is a modified form where the N-terminal glutamine is converted to a pyroglutamic acid. [Pyr1]apelin-13 is considered a key physiological ligand for the APJ receptor and is the predominant isoform found in human plasma and cardiac tissue due to its increased resistance to degradation by peptidases.[1][2][3] [4][5] This modification has significant implications for the peptide's stability and, consequently, its bioactivity.

Data Presentation

The following tables summarize the quantitative data comparing the bioactivity of Apelin-13 and [Pyr1]apelin-13 across various in vitro and in vivo assays.

Table 1: Receptor Binding Affinity



Ligand	Preparation	pKi	Ki (nM)	Reference
[Pyr1]apelin-13	Human Left Ventricle	8.83 ± 0.06	1.48	
Apelin-13	Not Specified	Not Specified	8.336	
[Pyr1]apelin-13	Not Specified	Not Specified	14.366	
[Pyr1]apelin-13	Not Specified	Not Specified	0.7	

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vitro Functional Assays

Assay	Ligand	pD2 / -logEC50	Emax (%)	Reference
cAMP Inhibition	[Pyr1]apelin-13	9.67 ± 0.04	100	_
Apelin-13	7.817 ± 0.363 (logIC50)	Not Specified		
[Pyr1]apelin-13	7.978 ± 0.409 (logIC50)	Not Specified		
β-Arrestin Recruitment	[Pyr1]apelin-13	8.43 ± 0.08	100	_
Receptor Internalization	[Pyr1]apelin-13	8.94 ± 0.17	99 ± 3	_
Gαi1 Activation	[Pyr1]apelin-13	Not Specified (EC50 1.1 nM)	Not Specified	_

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. Emax represents the maximum response produced by the ligand.

Table 3: In Vivo Cardiovascular Effects



Study	Ligand	Dose	Effect	Reference
Anesthetized Rat	[Pyr1]apelin- 13(1-12)	10-300 nmol	Dose-dependent decrease in blood pressure	
Human Volunteers	[Pyr1]apelin- 13(1-12)	Not Specified	Dose-dependent increase in forearm blood flow	_
Human Volunteers	[Pyr1]apelin-13	30 nmol/min	~4% reduction in mean arterial pressure	_
Human Volunteers	[Pyr1]apelin-13	30 nmol/min	~10% increase in cardiac index	_

Table 4: Plasma Stability

Ligand	Species	Half-life	Reference
[Pyr1]apelin-13	Rat (in vivo)	< 1 min	
[Pyr1]apelin-13	Rat (in vitro)	14.1 min	-
[Pyr1]apelin-13	Mouse (in vitro)	7.2 min	

Signaling Pathways

Both Apelin-13 and [Pyr1]apelin-13 exert their effects by binding to the APJ receptor, a class A G protein-coupled receptor (GPCR). This binding primarily activates $G\alpha$ i, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The activation of the APJ receptor also triggers other significant downstream signaling cascades, including the protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K)/Akt, and extracellular signal-regulated kinase (ERK)1/2 pathways. These pathways are crucial for mediating the diverse physiological effects of apelins, such as cell proliferation, migration, and metabolic regulation. Furthermore, upon agonist binding, the APJ receptor can also recruit β -

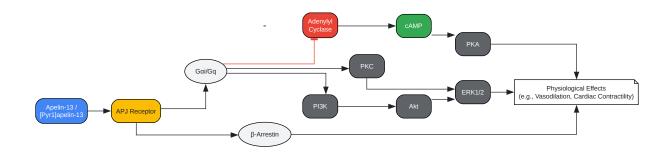


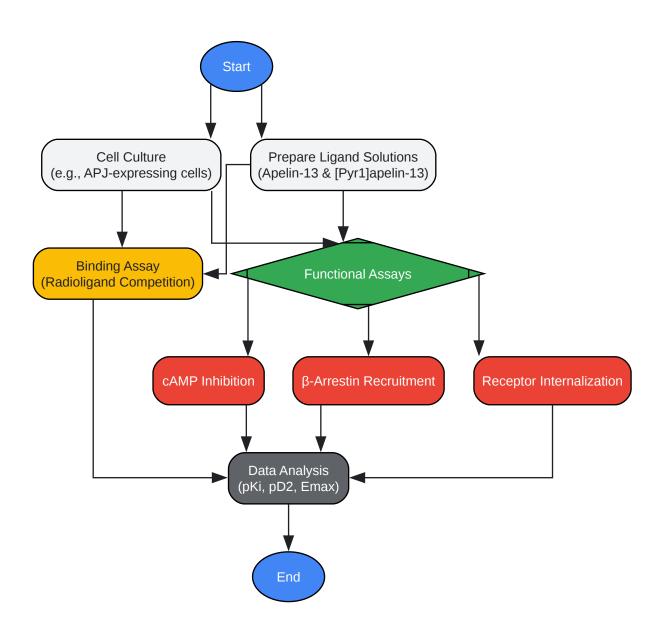




arrestin, which is involved in receptor desensitization, internalization, and the activation of distinct signaling pathways.









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